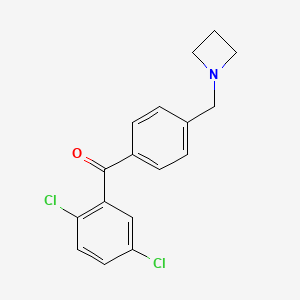

4'-Azetidinomethyl-2,5-dichlorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Azetidinomethyl-2,5-dichlorobenzophenone is a compound that is likely to be of interest due to its azetidinone core, a feature present in various pharmacologically active molecules. While the specific compound is not directly mentioned in the provided papers, the azetidinone moiety is a common structural motif in medicinal chemistry, as it is found in beta-lactam antibiotics and has been explored for antitumor properties.

Synthesis Analysis

The synthesis of azetidinone derivatives can be complex, involving multiple steps and various reagents. For instance, the chlorinative cyclization of 4-(2-benzothiazolyldithio)azetidinones into 2β-(chloromethyl)penams is achieved by treatment with aqueous sodium nitrite in a two-layer solution of aqueous hydrochloric acid and dichloromethane . This method could potentially be adapted for the synthesis of 4'-Azetidinomethyl-2,5-dichlorobenzophenone by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is crucial for their biological activity. X-ray crystallography studies have shown that the torsional angle between phenyl rings in the azetidinone structure can significantly impact antiproliferative activity . Although the exact structure of 4'-Azetidinomethyl-2,5-dichlorobenzophenone is not discussed, insights from related compounds suggest that the spatial arrangement of substituents on the azetidinone ring is an important factor in determining its properties.

Chemical Reactions Analysis

Azetidinones can undergo various chemical reactions, which are essential for their functionalization and biological activity. The synthesis of prodrugs of azetidinone derivatives, such as the alanine amide 102b, demonstrates the chemical versatility of the azetidinone ring . These reactions are important for enhancing the pharmacokinetic properties of the compounds and can be tailored to produce specific derivatives like 4'-Azetidinomethyl-2,5-dichlorobenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. For example, the stability of the synthetic equivalent of 4-(2-oxoethyl)azetidin-2-one as a crystalline solid indicates that certain azetidinone derivatives can be isolated and handled under standard laboratory conditions . The homologation of 4-formyl-substituted azetidinones to produce key intermediates in the synthesis of antibiotics further illustrates the reactivity of the azetidinone ring . These properties are essential for the practical use and further development of compounds like 4'-Azetidinomethyl-2,5-dichlorobenzophenone.

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Azetidinone derivatives have been synthesized and investigated for their potential antimicrobial and cytotoxic activities. For instance, a novel series of azetidinone derivatives demonstrated significant in vitro anti-bacterial and anti-fungal activities against various microorganisms. Additionally, some of these compounds displayed potent cytotoxic activity against Artemia salina, indicating their potential as bioactive molecules in drug discovery efforts (Keri et al., 2009).

Tubulin-Targeting Antitumor Agents

Further research into azetidinone derivatives led to the identification of compounds with potent antiproliferative properties, specifically targeting tubulin and disrupting microtubular structures in cancer cells. This action results in G2/M arrest and apoptosis in treated cells, highlighting the potential of these compounds as antitumor agents (Greene et al., 2016).

Antifungal Activity Against Phytopathogenic Fungi

Certain azetidinone derivatives were synthesized and evaluated for their antifungal activity, particularly against phytopathogenic fungi. These studies revealed that some compounds were especially effective against Phycomycetes, suggesting their application in agricultural settings to protect crops from fungal pathogens (Arnoldi et al., 1990).

Potential Antidepressant and Nootropic Agents

Azetidinone derivatives have also been explored for their potential antidepressant and nootropic activities. Compounds synthesized through novel methods involving cyclocondensation reactions exhibited significant activity in behavioral tests, indicating their potential utility in treating CNS disorders (Thomas et al., 2016).

Precursors for Pincer Ligands

Azetidinones have been used as precursors for the synthesis of CC'N-pincer ligands, which are crucial in the development of metal complexes with potential applications in catalysis and materials science. This illustrates the versatility of azetidinone derivatives in synthetic chemistry (Casarrubios et al., 2015).

properties

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(2,5-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-14-6-7-16(19)15(10-14)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGXKYLUTZQLMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642823 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Azetidinomethyl-2,5-dichlorobenzophenone | |

CAS RN |

898756-98-4 |

Source

|

| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](2,5-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.